molecular formula C18H16F3NO5 B12479485 Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate

Cat. No.: B12479485
M. Wt: 383.3 g/mol
InChI Key: LISVHODEVVUFEA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate involves multiple steps. One common synthetic route includes the reaction of ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-aminophenyl)propanoate with phenyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. Industrial production methods may involve optimized reaction conditions, such as temperature control and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy and phenoxycarbonyl groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate can be compared with similar compounds such as:

    Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-methylphenyl)propanoate: This compound lacks the phenoxycarbonyl group, resulting in different reactivity and applications.

    Ethyl 3,3,3-trifluoro-2-hydroxy-2-(4-chlorophenyl)propanoate:

This compound stands out due to its unique combination of functional groups, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H16F3NO5

Molecular Weight

383.3 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(phenoxycarbonylamino)phenyl]propanoate

InChI

InChI=1S/C18H16F3NO5/c1-2-26-15(23)17(25,18(19,20)21)12-8-10-13(11-9-12)22-16(24)27-14-6-4-3-5-7-14/h3-11,25H,2H2,1H3,(H,22,24)

InChI Key

LISVHODEVVUFEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)(C(F)(F)F)O

Origin of Product

United States

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